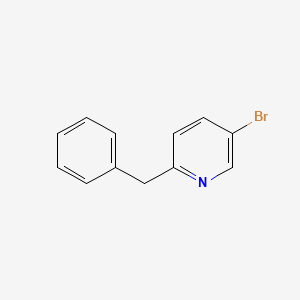
2-Benzyl-5-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-bromopyridine is an organic compound characterized by a benzyl group attached to the second position and a bromine atom at the fifth position of a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromopyridine typically involves the bromination of 2-benzylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often integrated into the production process to reduce environmental impact.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with organoboron or alkynyl reagents.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to yield the corresponding pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, organoboron reagents, and bases like potassium carbonate in solvents such as toluene or ethanol.
Sonogashira Coupling: Involves palladium and copper co-catalysts, alkynes, and bases like triethylamine in solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl or alkyne-substituted pyridines are common products from coupling reactions.
科学的研究の応用
Chemistry: 2-Benzyl-5-bromopyridine is widely used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for synthesizing bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and ligands for catalysis. Its derivatives are also employed in the development of agrochemicals and dyes.
作用機序
The mechanism by which 2-Benzyl-5-bromopyridine exerts its effects depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
2-Benzylpyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a benzyl group, affecting its steric and electronic properties.
2-Benzyl-3-bromopyridine: Bromine is positioned differently, altering its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Benzyl-5-bromopyridine’s unique combination of a benzyl group and a bromine atom at specific positions on the pyridine ring provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other similar compounds.
特性
IUPAC Name |
2-benzyl-5-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQZROACLXIZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
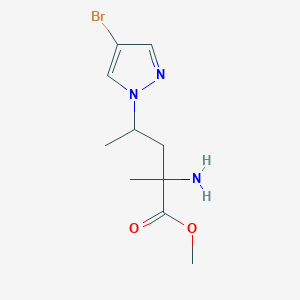
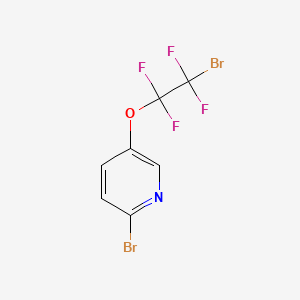
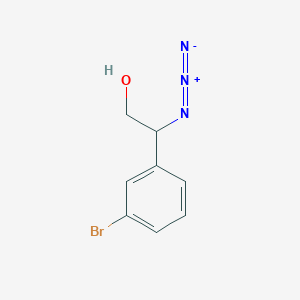

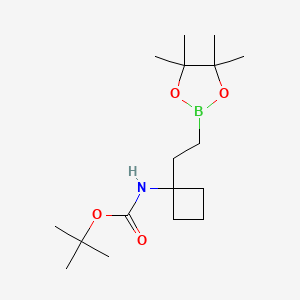
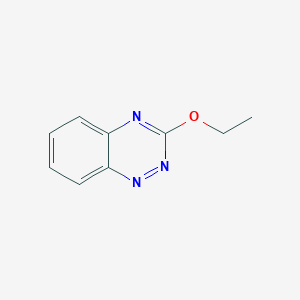

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
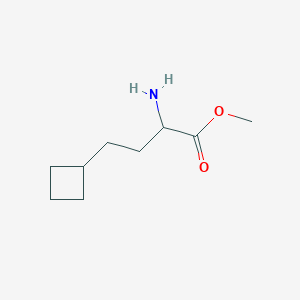
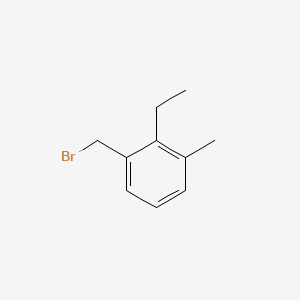
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
